4-[(3-Bromobenzyl)oxy]benzoic acid
Overview
Description
“4-[(3-Bromobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a bromobenzyl group via an oxygen atom . The presence of the bromine atom makes this compound more reactive than its non-brominated counterparts.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Chemical Synthesis and Stability
Studies on the degradation of certain pharmaceutical compounds in advanced oxidation processes have highlighted the significance of understanding the stability and reactivity of benzyl halides, including compounds structurally related to 4-[(3-Bromobenzyl)oxy]benzoic acid. These processes are crucial for determining the safest and most efficient way to manage pharmaceutical waste, ensuring that harmful by-products do not threaten the ecosystem (Qutob et al., 2022).
Environmental Impact
The environmental implications of organic compounds, including those related to this compound, have been a subject of interest, particularly in the context of water pollution and treatment. Studies have focused on the occurrence, fate, and behavior of benzophenone and its derivatives (which share functional groups with this compound) in aquatic environments. These investigations shed light on the persistence of organic pollutants and the challenges associated with their removal from wastewater (Haman et al., 2015).
Biological Activity
Research has also delved into the biological activities of benzoic acid derivatives. One study reviewed the use of benzoic acid as a food and feed additive, focusing on its ability to regulate gut functions. This indicates a broader interest in the health implications of benzoic acid derivatives, suggesting potential applications in dietary supplements and pharmaceuticals (Mao et al., 2019).
Analytical Methods
The development of analytical methods for identifying and quantifying parabens, closely related to this compound in cosmetics, underscores the importance of monitoring these compounds in consumer products. Accurate detection and measurement ensure that cosmetic products remain safe and within regulatory standards (Mallika J.B.N et al., 2014).
Safety and Hazards
Safety data sheets suggest that exposure to “4-[(3-Bromobenzyl)oxy]benzoic acid” should be avoided. In case of contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of inhalation or ingestion, medical attention should be sought immediately .
Future Directions
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for benzylic compounds .
Mode of Action
The mode of action of 4-[(3-Bromobenzyl)oxy]benzoic acid involves several key steps . The compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The resulting benzylic radical then reacts with NBS to form the brominated compound .
Biochemical Pathways
The compound’s bromination and oxidation reactions suggest that it may influence pathways involving benzylic compounds .
Pharmacokinetics
Similar benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The compound’s bromination and oxidation reactions suggest that it may induce changes in cellular proteins or enzymes that interact with benzylic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . These precautions suggest that environmental conditions can affect the compound’s stability and activity.
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPOODVGKYUSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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